1-[Bromo(phenyl)methyl]-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bromo(phenyl)methyl]-4-fluorobenzene is an aromatic compound featuring a bromine atom attached to a phenylmethyl group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Bromo(phenyl)methyl]-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[Bromo(phenyl)methyl]-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylmethyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products include azido, thiol, or amine derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include phenylmethyl derivatives.
Scientific Research Applications
1-[Bromo(phenyl)methyl]-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-[Bromo(phenyl)methyl]-4-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Lacks the phenylmethyl group, making it less versatile in certain synthetic applications.
1-[Bromo(phenyl)methyl]benzene: Lacks the fluorine atom, which can influence the compound’s reactivity and properties.
Uniqueness: 1-[Bromo(phenyl)methyl]-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects can be exploited in various chemical transformations, making the compound valuable in synthetic chemistry and material science.
Properties
IUPAC Name |
1-[bromo(phenyl)methyl]-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKLYJMIRXCQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.